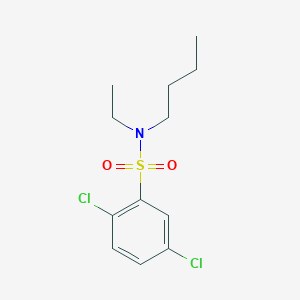

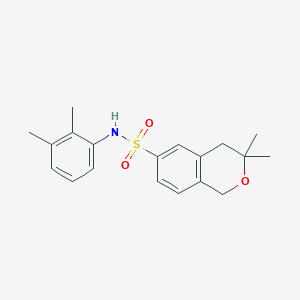

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonamides typically involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved via a two-step process involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the sulfonamide (Stenfors & Ngassa, 2020). Similar methodologies could be adapted for the synthesis of N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide, with appropriate modifications to include the butyl and ethyl groups as well as the dichloro substituents on the benzene ring.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine group. Crystal structure analysis of related compounds, such as different N-aryl-2,5-dimethoxybenzenesulfonamides, reveals various weak intermolecular interactions, including C-H...O, C-H...Cl, and π-π interactions, contributing to the stability and supramolecular architecture of these compounds (Shakuntala et al., 2017). These insights can be applied to understand the molecular structure and stability of N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide.

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including oxidation, arylation, and acylation, due to the reactive nature of the sulfonyl and amine groups. For instance, N-tert-Butylbenzenesulfenamide was used as a catalyst in the oxidation of alcohols to carbonyl compounds, showcasing the reactivity of sulfonamides under certain conditions (Matsuo et al., 2003). Similar chemical properties may be expected from N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide, indicating its potential utility in catalysis and synthetic chemistry.

Physical Properties Analysis

The physical properties of sulfonamides, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The presence of substituents on the benzene ring and the nature of the amine group can significantly affect these properties. For example, studies on N-aryl-hydroxybenzenesulfonamide derivatives highlight how modifications in the sulfonamide structure impact its physical characteristics (Shen Jun-ju, 2004). Similar studies on N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide would provide detailed insights into its physical properties.

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity, stability, and interaction with other molecules, are crucial for their potential applications in chemistry. The reactivity of sulfonamide compounds towards electrophiles, nucleophiles, and radicals can be explored through various reactions, such as the acylation of amines in water using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, demonstrating the versatility of sulfonamides in organic synthesis (Ebrahimi et al., 2015). These properties are essential for understanding the behavior and potential uses of N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide in various chemical contexts.

Scientific Research Applications

Environmental Presence and Toxicity Assessment

N-butylbenzenesulfonamide (NBBS) is a chemical compound utilized in various industrial applications, notably as a plasticizer in polyacetals, polyamides, and polycarbonates. A study conducted by Rider et al. (2012) evaluated the neurotoxicity of NBBS in male rats following a 27-day oral exposure. The findings indicated no significant alterations in gait, locomotor activity, and no evidence of histological lesions in examined tissues. This suggests that, under the conditions of this study, NBBS does not support the neurotoxicity concerns previously reported, although the potential for neuropathological injury over extended periods remains a concern (Rider et al., 2012).

Detection and Quantitation in Environmental Samples

Duffield et al. (1994) developed a quantitative assay for NBBS to examine the risks posed by its presence in the environment, notably in landfill leachate and bottled wines. This assay is crucial for environmental monitoring and assessing public health risks associated with NBBS exposure (Duffield et al., 1994).

Applications in Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, sulfonamide-substituted iron phthalocyanines, which may include similar structures to N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide, have been explored for their potential as oxidation catalysts. A study by Işci et al. (2014) highlighted the design and stability of these catalysts, showcasing their effectiveness in the oxidation of olefins. The research presents these compounds as promising candidates for industrial applications in the field of catalysis (Işci et al., 2014).

Pharmacological Studies

While the focus here is on excluding drug use and dosage information, it's noteworthy that some studies have investigated the biological activities of similar sulfonamide compounds. For example, research on dibenzenesulfonamides as anticancer agents demonstrates the broader interest in sulfonamides for potential therapeutic applications. Such studies explore the mechanisms of action, including apoptosis and autophagy pathways, and their inhibition effects on certain enzymes, underscoring the chemical versatility and potential of sulfonamides in medical research (Gul et al., 2018).

properties

IUPAC Name |

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2NO2S/c1-3-5-8-15(4-2)18(16,17)12-9-10(13)6-7-11(12)14/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCPNPCAEBWHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2,5-dichloro-N-ethylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)

![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)

![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)